4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine is a heterocyclic compound that features both pyrrole and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both pyrrole and pyrazole rings in its structure imparts unique chemical and physical properties, making it a valuable compound for research and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit human carbonic anhydrase (hca) isoforms .
Mode of Action
Compounds with similar structures have been found to interact with their targets, such as hca isoforms, leading to inhibition . This interaction can result in changes in the biological activity of the target, potentially affecting various cellular processes.
Biochemical Pathways
Similar compounds have been found to have the potential to inhibit the wnt/β-catenin signaling pathway . This pathway plays a crucial role in cell growth and differentiation, and its disruption can have significant effects on cellular function.
Result of Action
The inhibition of hca isoforms and the potential disruption of the wnt/β-catenin signaling pathway suggest that this compound could have significant effects on cellular function .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine are largely attributed to its pyrrole core. Pyrroles have been reported to interact with various enzymes and proteins, influencing their activities . For instance, certain pyrrole derivatives have been found to inhibit dihydrofolate reductase, tyrosine kinase, and cyclin-dependent kinases
Cellular Effects
They can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, some pyrrole derivatives have been reported to inhibit Ras farnesyltransferase, a key enzyme in cell signaling, leading to the regression of tumors in animal models .
Molecular Mechanism
Based on the known activities of pyrrole derivatives, it can be hypothesized that this compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of aniline-based molecules with suitable reagents.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and 1,3-diketones.
Coupling of Pyrrole and Pyrazole Rings: The final step involves coupling the pyrrole and pyrazole rings under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties[][8].
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Comparison with Similar Compounds
Similar Compounds
4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b2’,3’-d]pyrrole: A similar compound with dithieno rings, used in electrochemical applications.
1-(4-(1H-pyrrol-1-yl)phenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole: Another related compound with thiophene rings, known for its electrochromic properties.
Uniqueness
4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine is unique due to its specific combination of pyrrole and pyrazole rings, which imparts distinct chemical reactivity and potential biological activities
Properties
IUPAC Name |
4-(4-pyrrol-1-ylphenyl)-1H-pyrazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-13-12(9-15-16-13)10-3-5-11(6-4-10)17-7-1-2-8-17/h1-9H,(H3,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLCEQHJGTXOMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C3=C(NN=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.